n-Benzyl-2,2-dimethoxyethanamine
Overview
Description
N-Benzyl-2,2-dimethoxyethanamine, also known as NBDME or 2-benzyl-2-dimethoxyethanamine, is an organic compound with a molecular formula of C10H17NO2. It is an aliphatic amine, which is a type of amine containing a carbon-nitrogen bond. NBDME is often used as a reagent in organic synthesis and is of interest in the study of biochemistry and physiology.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Process : N-Benzyl-2,2-dimethoxyethanamine is an important intermediate in organic synthesis. It is synthesized from vinyl acetate through a process involving bromination, Gabriel synthesis, and hydrazinolysis, with a 63.8% overall yield. This method offers advantages such as ease of operation, cost-effectiveness, and short reaction time (Song Hong-rui, 2011).
Analytical and Detection Techniques
- Detection in Biological Samples : this compound derivatives have been detected in serum and urine using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). This technique is vital for identifying and quantifying these compounds in cases of intoxication or for forensic purposes (J. Poklis et al., 2014).
Study of Derivatives and Analogues
- Characterization of Hallucinogenic Derivatives : Research has been conducted on hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, which include analogues of this compound. These studies used a range of analytical methods including GC-MS and LC-ESI-QTOF-MS, providing insights into their chemical properties and potential psychoactive effects (D. Zuba & Karolina Sekuła, 2013).
Pharmacology and Neurochemistry
- Psychoactive Potency and Receptor Affinity : Research on substituted this compound derivatives has shown that they act as potent agonists at 5-HT2A receptors. This pharmacological activity is consistent with hallucinogenic effects and provides insights into the neurochemical interactions of these compounds (A. Eshleman et al., 2018).
Novel Applications in Material Science
- Ceria Nanoparticle Synthesis : this compound derivatives have been used in the synthesis of ceria (CeO2) nanoparticles. These nanoparticles have significant applications in various fields, including catalysis and materials science (C. Veranitisagul et al., 2011).
Green Chemistry Applications
- Inhibition Properties for Corrosion Protection : Derivatives of this compound have been studied for their effectiveness as corrosion inhibitors. This research is part of the effort to develop environmentally friendly substances for industrial applications (M. Chafiq et al., 2020).
Mechanism of Action
While the specific mechanism of action for n-Benzyl-2,2-dimethoxyethanamine is not well-documented, related compounds such as N - (2-Methoxybenzyl)-2,5-dimethoxyphenethylamines (NBOMes) are known to exert their pharmacological action through activation of the serotonin 2A receptor (5-HT 2A receptors), affecting cognitive and behavioral processes .
Properties
IUPAC Name |
N-benzyl-2,2-dimethoxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODLUMZUJRFPLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCC1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970215 | |
Record name | N-Benzyl-2,2-dimethoxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54879-88-8 | |
Record name | 54879-88-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzyl-2,2-dimethoxyethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60970215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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